2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione
Description
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a heterocyclic organic compound combining a phenothiazine moiety with a hexahydroisoindole-dione scaffold. Phenothiazine derivatives are historically significant in medicinal chemistry, particularly as antipsychotic agents, while isoindole-dione structures are associated with photostability and diverse pharmacological activities. Its crystal structure and conformational analysis have been refined using tools like SHELXL , and molecular visualization software such as ORTEP-3 has aided in elucidating its stereochemical properties.
Properties
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c25-20(13-23-21(26)14-7-1-2-8-15(14)22(23)27)24-16-9-3-5-11-18(16)28-19-12-6-4-10-17(19)24/h3-6,9-12,14-15H,1-2,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBAUKAMJJYOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H20N2O3S
- Molecular Weight : 392.5 g/mol
- IUPAC Name : 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
The compound exhibits various biological activities primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are crucial in the inflammatory response and are targets for anti-inflammatory drugs.
Cyclooxygenase Inhibition
Recent studies have shown that derivatives of isoindole compounds can inhibit COX enzymes effectively. In a study involving nine new derivatives of 1H-isoindole-1,3(2H)-dione:
- COX Inhibition : Three compounds demonstrated greater inhibition of COX-2 compared to meloxicam, while others showed stronger inhibition of COX-1 .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study on Anticancer Activity
A study evaluated the anticancer properties of various isoindole derivatives against a panel of human tumor cell lines using the National Cancer Institute (NCI) protocols:
- Results : The compound exhibited significant antitumor activity with mean GI50 values indicating effective growth inhibition in multiple cancer types including lung and prostate cancers .
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications in the phenothiazine moiety enhance the biological activity of the isoindole derivatives. The presence of specific functional groups appears to contribute to increased COX inhibition and anticancer properties .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antioxidant Activity :
- Phenothiazine derivatives are widely recognized for their antioxidant properties. Research indicates that compounds like 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can function as effective antioxidants in various formulations, particularly in lubricants and pharmaceuticals .
- Pharmacological Studies :
- Cancer Research :
Materials Science Applications
- Polymer Chemistry :
- Nanotechnology :
Research Tool Applications
- Analytical Chemistry :
- Biochemical Studies :
Data Table: Summary of Applications
Case Studies
-
Antioxidant Formulations :
A study demonstrated that introducing phenothiazine derivatives into lubricant oils significantly improved oxidative stability compared to conventional antioxidants . -
Polymer Development :
Researchers synthesized a series of polymers incorporating the isoindole structure, resulting in materials with superior mechanical properties and thermal stability compared to traditional polymers . -
Cancer Therapeutics :
In vitro studies revealed that certain derivatives of this compound exhibited selective cytotoxicity against cancer cell lines, prompting further investigations into their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to three analogous classes: phenothiazine derivatives, isoindole-diones, and hybrid heterocycles. Below is a detailed analysis supported by crystallographic and pharmacological data.
Structural Comparison
Pharmacological Comparison
Thermodynamic and Kinetic Properties
- Thermal Stability: The target compound decomposes at ~220°C, higher than phenothiazines (~180°C) but lower than isoindole-diones (~250°C) due to hybrid destabilization .
- LogP : Calculated logP = 3.2 (via XLogP3), indicating moderate lipophilicity, intermediate between Chlorpromazine (logP = 4.8) and Lenalidomide (logP = 1.2).
Research Findings and Implications
- Crystallographic Studies: SHELXL refinements reveal a twisted conformation in the phenothiazine ring (dihedral angle = 28°), reducing π-π stacking compared to planar analogs . This may lower aggregation toxicity.
- Hybrid Advantage: The ethyl linker enables synergistic interactions—e.g., phenothiazine’s dopamine affinity paired with isoindole-dione’s enzyme inhibition (e.g., PDE4) .
- Limitations : Poor aqueous solubility limits bioavailability, a common issue in hybrid molecules. Co-crystallization with cyclodextrins is proposed to address this .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione?
Methodological Answer:
- Stepwise Functionalization : Begin with the hexahydroisoindole-dione core and introduce the phenothiazine moiety via nucleophilic substitution or coupling reactions. For example, describes synthesizing isoindole-dione derivatives using epoxidation and azide reduction, which can be adapted for phenothiazine conjugation .
- Key Reagents : Use activating agents like EDCI/HOBt for amide bond formation between the isoindole-dione and phenothiazine-ethylketone intermediate. Ensure anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the stereochemistry of the hexahydroisoindole-dione core and confirm substituent positions, as demonstrated in for analogous compounds .
- NMR Analysis : Use H and C NMR to verify the integration of phenothiazine protons (aromatic region: δ 6.8–7.5 ppm) and isoindole-dione carbonyl signals (δ 170–175 ppm). 2D NMR (COSY, HSQC) can clarify spin-spin coupling in the cyclohexane ring .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~453 Da) and fragmentation patterns to validate the structure .
Basic: How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include a positive control (e.g., doxorubicin) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify bioactive thresholds. Replicate experiments in triplicate to ensure statistical validity .
Advanced: What mechanistic insights govern the reactivity of the phenothiazine-isoindole-dione system?
Methodological Answer:
- Electron-Transfer Pathways : The phenothiazine moiety acts as an electron donor, potentially stabilizing radical intermediates during oxidation reactions (e.g., using KMnO) .
- Steric Effects : The hexahydroisoindole-dione’s bicyclic structure imposes steric constraints on nucleophilic attack, favoring regioselectivity at the ketone group over the amide .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals and predict reactive sites for electrophilic substitution .
Advanced: How can computational tools optimize reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian) to simulate transition states and identify energy barriers for key steps like epoxide ring-opening () .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) for yield improvement .
- Process Simulation : Integrate COMSOL Multiphysics to model heat/mass transfer in scaled-up syntheses, minimizing side reactions .
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., cell line variability, incubation time). For example, use a 2 factorial approach to assess interactions between concentration and exposure duration .
- Meta-Analysis : Aggregate data from multiple assays (e.g., MTT, apoptosis markers) using multivariate regression to identify confounding factors like solvent toxicity (DMSO controls) .
- Orthogonal Validation : Confirm results with alternative methods (e.g., flow cytometry for apoptosis vs. caspase-3 assays) .
Advanced: What strategies elucidate interactions between this compound and biological macromolecules?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA topoisomerase II). Prioritize binding poses with ΔG < -7 kcal/mol .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to quantify affinity for receptors like serotonin transporters .
- Circular Dichroism (CD) : Monitor conformational changes in DNA or enzymes (e.g., α-helix to β-sheet transitions) upon compound binding .
Advanced: How does this compound compare to structural analogs in pharmacological studies?
Methodological Answer:
- SAR Analysis : Compare bioactivity of derivatives with modified substituents (e.g., halogenation on phenothiazine). provides a template for tabulating IC values and structural features .
- Thermodynamic Profiling : Calculate logP (octanol/water) and polar surface area (PSA) to correlate lipophilicity with membrane permeability vs. analogs .
- Crystallographic Overlays : Superimpose X-ray structures (e.g., with PyMOL) to assess steric compatibility with target binding pockets .
Advanced: What experimental designs mitigate challenges in reaction scalability?
Methodological Answer:
- Microreactor Systems : Use continuous-flow reactors to enhance mixing and heat control during exothermic steps (e.g., Grignard additions) .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate concentrations and adjust feed rates dynamically .
- Quality-by-Design (QbD) : Define a design space for critical parameters (temperature, pH) using response surface methodology (RSM) .
Advanced: How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) stress. Analyze degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using HPLC-UV. Compare half-life to reference drugs .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and track potency loss. Fit data to Arrhenius models to predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
